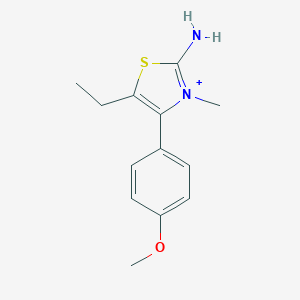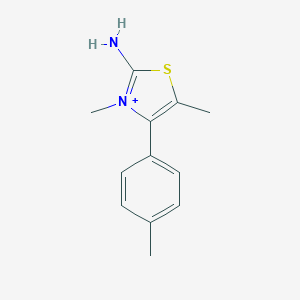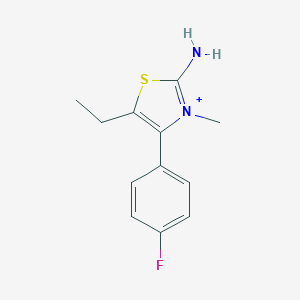![molecular formula C21H26N2O5S B427049 3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B427049.png)
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
The synthesis of 3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the benzo[1,4]dioxin ring: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butylsulfamoyl group: This step is achieved through sulfonation reactions using tert-butylamine and suitable sulfonating agents.
Coupling reactions: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can be compared with similar compounds such as:
3-(4-tert-Butylsulfamoyl-phenyl)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-oxiranyl-methanone: This compound has a similar structure but differs in the presence of an oxiranyl group.
3-(4-tert-Butylsulfamoyl-phenyl)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-propenone: This compound features a propenone group instead of a propionamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H26N2O5S |
|---|---|
Molekulargewicht |
418.5g/mol |
IUPAC-Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
InChI |
InChI=1S/C21H26N2O5S/c1-21(2,3)23-29(25,26)17-8-4-15(5-9-17)6-11-20(24)22-16-7-10-18-19(14-16)28-13-12-27-18/h4-5,7-10,14,23H,6,11-13H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
PUEISYCGBXZGSG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426966.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B426967.png)


![1-(4-isopropoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B426975.png)
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-(3-methoxypropyl)propanamide](/img/structure/B426976.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide](/img/structure/B426978.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-cycloheptylpropanamide](/img/structure/B426983.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B426984.png)
![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B426985.png)
![1-(4-ethoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B426987.png)
![N-cyclopentyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B426988.png)
![N-[2-(phenylsulfanyl)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B426989.png)
